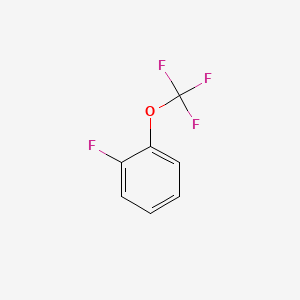

2-(Trifluoromethoxy)fluorobenzene

Beschreibung

Significance of Organofluorine Compounds in Advanced Chemical Synthesis and Functional Materials

Organofluorine compounds, characterized by the presence of at least one carbon-fluorine bond, are integral to numerous scientific and industrial sectors. numberanalytics.comnih.govwikipedia.org The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting high thermal and chemical stability to molecules. numberanalytics.comnih.govwikipedia.org This stability is a key reason for their widespread use.

In the pharmaceutical industry, approximately 20% of all drugs contain fluorine, including top-selling products like fluoxetine (B1211875) (Prozac) and ciprofloxacin. numberanalytics.comwikipedia.org The inclusion of fluorine can enhance a drug's metabolic stability, leading to a longer half-life, and can improve its lipophilicity, which aids in crossing cell membranes. numberanalytics.commdpi.com

In agriculture, fluorinated compounds are crucial for developing effective and stable pesticides and herbicides. numberanalytics.comglobenewswire.com The materials science sector utilizes organofluorine compounds to create high-performance polymers, such as Teflon, and advanced liquid crystals for displays. numberanalytics.com

The Unique Role of Trifluoromethoxy (OCF₃) and Fluoro (F) Substituents in Molecular Design

The trifluoromethoxy (OCF₃) group and the fluoro (F) substituent are particularly influential in modifying molecular properties. The OCF₃ group is one of the most lipophilic electron-withdrawing groups, a property that can significantly enhance a molecule's ability to permeate biological membranes. nih.govmdpi.commdpi.com It is also metabolically very stable. mdpi.comnih.gov Despite the electron-withdrawing nature of the three fluorine atoms, the oxygen atom can act as a π-donor, creating a unique electronic effect. beilstein-journals.org

Positioning of 2-(Trifluoromethoxy)fluorobenzene within Fluorinated Aromatic Chemistry Research

This compound serves as a valuable building block in the synthesis of more complex molecules. Its aromatic ring is activated by two different fluorine-containing substituents, offering multiple potential sites for chemical reactions. The presence of both the trifluoromethoxy group and a fluorine atom on the same aromatic ring makes it a subject of interest for studying the combined electronic and steric effects of these groups on the ring's reactivity. It is a key intermediate for creating a variety of substituted aromatic compounds used in the development of new drugs, agrochemicals, and functional materials. cphi-online.com

Current Research Trends and Future Directions in the Field of Fluorinated Aromatics

Current research in fluorinated aromatics is focused on several key areas. There is a continuous effort to develop new, more efficient, and environmentally friendly methods for introducing fluorine and fluorinated groups into aromatic rings. bohrium.com This includes the development of novel fluorinating reagents and catalytic systems. bohrium.comnih.gov

Another significant trend is the synthesis of increasingly complex fluorinated molecules for specific applications, particularly in medicine and materials science. nih.govnih.gov Researchers are exploring how the precise placement of fluorine atoms on an aromatic ring can influence intermolecular interactions, such as those involved in drug-receptor binding or the self-assembly of liquid crystals. nih.gov

Future directions will likely involve a deeper exploration of the unique properties of less common fluorinated functional groups and the development of sustainable "green" fluorination methods. rsc.org The continued investigation of compounds like this compound will be crucial for advancing these research frontiers. globenewswire.com

II. Physicochemical and Spectroscopic Properties of this compound

Key Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₄F₄O |

| Molecular Weight | 180.10 g/mol |

| CAS Number | 2106-18-5 |

| Boiling Point | 104-105 °C |

| Density | 1.323 g/cm³ |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Spectroscopic Profile

The structural identity of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum shows signals corresponding to the four hydrogen atoms on the aromatic ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the fluoro and trifluoromethoxy substituents.

¹³C NMR : The carbon NMR spectrum displays distinct signals for each of the seven carbon atoms. The carbon attached to the fluorine atom and the carbon of the trifluoromethoxy group exhibit characteristic chemical shifts and coupling with the fluorine atoms. chemicalbook.comrsc.org

¹⁹F NMR : The fluorine NMR spectrum is particularly informative, showing two distinct signals. One signal corresponds to the single fluorine atom on the aromatic ring, and the other corresponds to the three equivalent fluorine atoms of the trifluoromethoxy group. spectrabase.comcolorado.edunih.gov

Infrared (IR) Spectroscopy : The IR spectrum exhibits characteristic absorption bands. Strong bands are observed for the C-F stretching vibrations of both the aromatic fluorine and the trifluoromethoxy group. Additionally, bands corresponding to the C-O-C ether linkage and the aromatic C-H and C=C bonds are present.

Mass Spectrometry (MS) : The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern provides further structural information, often showing the loss of the trifluoromethyl group or other fragments. nih.gov

III. Synthesis and Reactivity of this compound

Common Synthetic Routes

The synthesis of this compound can be achieved through several methods, often starting from simpler aromatic precursors. One common approach involves the trifluoromethoxylation of a suitable phenol (B47542) derivative. For example, 2-fluorophenol (B130384) can be reacted with a trifluoromethylating agent in the presence of a suitable catalyst. beilstein-journals.org Another route might involve the fluorination of 2-(trifluoromethoxy)aniline (B52511) via a Sandmeyer-type reaction.

A general strategy for creating aryl trifluoromethyl ethers involves the reaction of a phenol with carbon tetrachloride and hydrogen fluoride (B91410). beilstein-journals.org More modern methods may utilize electrophilic trifluoromethylating reagents. mdpi.com

Reactivity and Reaction Mechanisms

The reactivity of the aromatic ring in this compound is dictated by the electronic properties of the two substituents. Both the fluoro and trifluoromethoxy groups are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. beilstein-journals.org However, the oxygen of the trifluoromethoxy group can act as a weak ortho-, para-director due to resonance.

Nucleophilic Aromatic Substitution : The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, where a strong nucleophile can displace the fluorine atom or, under more forcing conditions, potentially the trifluoromethoxy group. The rate of these reactions generally increases with the degree of fluorination on the aromatic ring. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions : The C-F bond can be activated by certain transition metal catalysts, allowing for cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. researchgate.net These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of more elaborate molecular structures.

Directed Ortho-Metalation : The trifluoromethoxy group can direct metalation to the adjacent ortho position, allowing for the introduction of various electrophiles at that site. This provides a regioselective method for further functionalizing the aromatic ring. beilstein-journals.org

IV. Applications in Chemical Synthesis

Precursor for Biologically Active Molecules

This compound is a valuable starting material for the synthesis of molecules with potential biological activity. The trifluoromethoxy group is a feature in several approved drugs and agrochemicals. nih.govmdpi.commdpi.com For instance, the drug Riluzole, used to treat amyotrophic lateral sclerosis, contains a trifluoromethoxy group which enhances its ability to cross the blood-brain barrier. mdpi.comnih.gov By using this compound as a scaffold, chemists can build more complex molecules that incorporate this beneficial group, aiming to improve the pharmacokinetic properties of new drug candidates.

Intermediate in the Synthesis of Functional Materials

The unique electronic and physical properties imparted by the fluoro and trifluoromethoxy groups make this compound a useful intermediate in the synthesis of functional materials. numberanalytics.comglobenewswire.com For example, it can be incorporated into the structure of polymers to enhance their thermal stability and chemical resistance. It can also be used to create liquid crystals with specific dielectric and optical properties for use in display technologies. numberanalytics.com

Role in the Development of New Synthetic Methodologies

The study of the reactivity of this compound contributes to the development of new synthetic methods in organofluorine chemistry. Research into the activation of its C-F bond helps in designing new catalytic systems for fluorinated compounds. researchgate.net Furthermore, its use as a substrate in various reactions helps to expand the scope and utility of known chemical transformations.

V. Role in the Development of Advanced Materials

Influence on Polymer Properties

Incorporating this compound or its derivatives into polymer chains can significantly modify the properties of the resulting material. The strong carbon-fluorine bonds increase the polymer's thermal stability and resistance to chemical degradation. nih.gov The fluorinated groups can also lower the surface energy of the polymer, leading to materials with water and oil repellent properties. Furthermore, the polarity of the C-F bonds can influence the dielectric properties of the polymer, making it suitable for applications in electronics. globenewswire.com

Application in Liquid Crystal Formulations

Fluorinated compounds are widely used in liquid crystal displays (LCDs). numberanalytics.com The introduction of fluorine atoms into liquid crystal molecules can modify their viscosity, dielectric anisotropy, and optical birefringence. By using this compound as a building block, liquid crystals with optimized properties for faster switching times and lower power consumption can be designed. The trifluoromethoxy group, in particular, can influence the molecular packing and mesophase behavior of the liquid crystals.

This compound stands as a testament to the profound impact of organofluorine chemistry on modern science. Its unique combination of a fluoro and a trifluoromethoxy substituent on an aromatic ring provides a versatile platform for chemical synthesis. From serving as a precursor to life-saving pharmaceuticals to enabling the creation of high-performance materials, this compound continues to be a focal point of research. The ongoing exploration of its synthesis, reactivity, and applications promises to unlock further innovations in medicine, agriculture, and materials science, underscoring the enduring importance of fluorinated aromatics in advancing chemical research.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-fluoro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRYEFFTFFRSPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380451 | |

| Record name | 2-(Trifluoromethoxy)fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2106-18-5 | |

| Record name | 2-(Trifluoromethoxy)fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluoro-2-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 Trifluoromethoxy Fluorobenzene and Analogues

Strategies for Introducing the Trifluoromethoxy Group onto Aromatic Systems

The introduction of the trifluoromethoxy group is a key step and can be achieved through various chemical transformations, each with its own advantages and limitations.

One approach to introduce a trifluoromethoxy group involves the transformation of an amino group on an aromatic ring. This deaminative pathway often utilizes diazonium salts as reactive intermediates. For instance, aryl diazonium salts can be subjected to trifluoromethoxylation, effectively replacing the diazonium group with an OCF3 moiety. researchgate.netacs.org Silver-mediated trifluoromethylation of aryldiazonium salts has been reported, which involves the conversion of an amino group to a trifluoromethyl group, a related transformation. acs.orgacs.org While not a direct trifluoromethoxylation, this highlights the utility of diazonium salts in introducing fluorine-containing groups.

Radical chemistry offers a powerful avenue for the formation of C-OCF3 bonds. These methods often involve the generation of the trifluoromethoxy radical (•OCF3), which can then react with an aromatic substrate. nih.govdntb.gov.ua

Visible-light photoredox catalysis has emerged as a particularly mild and effective way to generate •OCF3 radicals from various precursors. nih.govdntb.gov.uanih.gov This approach allows for the direct C-H trifluoromethoxylation of arenes and heteroarenes. nih.govnih.govfu-berlin.de Several reagents have been developed to serve as sources of the trifluoromethoxy radical under photoredox conditions. For example, pyridinium-based reagents have been shown to undergo N-O bond fragmentation upon light irradiation to release the •OCF3 radical. nih.govdntb.gov.ua Other radical precursors include those based on pyridine (B92270) N-oxides and azoles. acs.org Bis(trifluoromethyl)peroxide (BTMP) has also been introduced as a practical and atom-economical reagent for the radical trifluoromethoxylation of arenes. fu-berlin.deresearchgate.netresearchgate.net

The general mechanism for photoredox-catalyzed trifluoromethoxylation involves the excitation of a photocatalyst by visible light. The excited photocatalyst can then interact with the trifluoromethoxylating reagent, leading to the formation of the •OCF3 radical. This radical then adds to the aromatic ring to form a cyclohexadienyl radical intermediate, which is subsequently oxidized to the final product. princeton.edu

| Radical Precursor Type | Activation Method | Key Features | Reference |

|---|---|---|---|

| Pyridinium-based Reagents | Visible-light Photoredox Catalysis | Bench-stable, enables non-directed C-H functionalization. | nih.gov, dntb.gov.ua |

| Pyridine N-oxide Reagents | Photoredox Catalysis | Efficient for C-H trifluoromethoxylation of arenes and heteroarenes. | acs.org |

| Azole-based Compounds | Photoredox Catalysis | Effective for catalytic C-H trifluoromethoxylation. | acs.org |

| Bis(trifluoromethyl)peroxide (BTMP) | Visible-light Photoredox or TEMPO Catalysis | Practical, atom-economical, accessible from bulk chemicals. | researchgate.net, researchgate.net, fu-berlin.de |

Nucleophilic trifluoromethoxylation typically involves the reaction of an aryl halide or sulfonate with a source of the trifluoromethoxide anion (CF3O⁻). Copper-catalyzed methods have been particularly successful in this area. nih.govthieme-connect.comrecercat.catrsc.orgnih.gov These reactions often employ a copper(I) source and a trifluoromethylating agent like trifluoromethyltrimethylsilane (Me3SiCF3). rsc.orgnih.gov The active species is often a copper(I) trifluoromethoxide complex. thieme-connect.comrecercat.cat

The scope of these reactions can be influenced by the nature of the aryl halide, with aryl iodides generally being more reactive than bromides or chlorides. acs.org The choice of ligand for the copper catalyst can also play a crucial role in the efficiency of the transformation. nih.gov

Electrophilic trifluoromethoxylation involves the use of reagents that can deliver a "CF3O⁺" equivalent to an aromatic nucleophile. While the direct generation of a trifluoromethoxyl cation is challenging, several reagents have been developed that behave as electrophilic trifluoromethoxylating agents.

Umemoto's reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, are a well-known class of electrophilic trifluoromethylating agents. mdpi.comrsc.orgtcichemicals.comenamine.netnih.gov While primarily used for trifluoromethylation, their reactivity highlights the potential for developing analogous trifluoromethoxylation reagents. Togni and co-workers have also developed hypervalent iodine reagents for trifluoromethylation, which can exhibit electrophilic character. nih.govbeilstein-journals.org

More direct electrophilic trifluoromethoxylation has been achieved using O-(trifluoromethyl)dibenzofuranium salts, generated in situ. nih.gov These highly reactive species can trifluoromethoxylate phenols under very low-temperature conditions. nih.gov A novel trifluoromethoxylating reagent has been developed for the direct intermolecular C-H trifluoromethoxylation of various arenes and heteroarenes at room temperature, employing redox-active catalysts. nih.gov

| Reagent Class | Example | Key Application | Reference |

|---|---|---|---|

| S-(Trifluoromethyl)dibenzothiophenium Salts | Umemoto's Reagents | Primarily electrophilic trifluoromethylation, but conceptually relevant. | rsc.org, tcichemicals.com, enamine.net, nih.gov |

| Hypervalent Iodine Reagents | Togni Reagents | Electrophilic trifluoromethylation. | nih.gov, beilstein-journals.org |

| O-(Trifluoromethyl)dibenzofuranium Salts | Generated in situ | Direct electrophilic trifluoromethoxylation of phenols. | nih.gov |

| Novel N-OCF3 Reagents | - | Direct C-H trifluoromethoxylation of arenes and heteroarenes. | nih.gov |

Fluorination Techniques for Aryl Rings in the Presence of Trifluoromethoxy Groups

Once the trifluoromethoxy group is installed, the next synthetic challenge is the introduction of a fluorine atom onto the aromatic ring. The presence of the electron-withdrawing trifluoromethoxy group can influence the reactivity and regioselectivity of the fluorination reaction.

Electrophilic fluorinating agents are commonly used for this purpose. Reagents such as Selectfluor® (F-TEDA-BF4) are user-friendly, stable, and effective for the fluorination of activated aromatic systems. sigmaaldrich.comwikipedia.orgenamine.netresearchgate.netref.ac.uk The regioselectivity of the fluorination is often directed by the electronic properties of the substituents already present on the ring. For anilines, benzamides, and phenols, fluorination often occurs at the activated positions. researchgate.net The use of ionic liquids as a reaction medium has been shown to promote the fluorination of activated aromatic systems with Selectfluor®. researchgate.net Nitromethane has also been identified as an activator for Selectfluor® and N-fluorobenzenesulfonimide (NFSI), enabling the C-H fluorination of (hetero)arenes under mild conditions. chinesechemsoc.org

Regioselective Synthesis and Isomer Control in Fluorinated Anisoles

Controlling the position of the incoming fluorine atom relative to the trifluoromethoxy group is crucial for the synthesis of a specific isomer like 2-(trifluoromethoxy)fluorobenzene. The directing effect of the trifluoromethoxy group, which is generally considered to be meta-directing due to its electron-withdrawing nature, plays a significant role. However, achieving ortho-fluorination can be challenging.

One strategy to achieve ortho-functionalization is through directed C-H activation. For example, palladium-catalyzed ortho-trifluoromethylation of arenes with a directing group has been reported. acs.org While this is for trifluoromethylation, similar principles could be applied to fluorination.

Another approach involves the synthesis of ortho-trifluoromethoxylated aniline (B41778) derivatives, which can then be further functionalized. nih.gov A protocol has been developed for the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate, where the trifluoromethoxy group is introduced ortho to the acetamido group. nih.gov Such intermediates can potentially be converted to the desired fluorinated analogues through subsequent reactions like the Sandmeyer reaction.

The choice of the synthetic route, including the order of introduction of the trifluoromethoxy and fluoro groups, is critical for achieving the desired regioselectivity. Careful consideration of the electronic and steric effects of the substituents at each step is necessary to control the formation of specific isomers.

Sustainable and Green Chemistry Approaches in Fluorinated Building Block Synthesis

The synthesis of organofluorine compounds, including fluorinated building blocks essential for pharmaceuticals and agrochemicals, has traditionally relied on methods that can involve hazardous reagents and significant waste production. dovepress.comdurham.ac.uk Consequently, the development of sustainable and green chemistry approaches is a critical focus of modern synthetic chemistry. youtube.com These methodologies aim to enhance safety, reduce environmental impact, and improve efficiency through innovative strategies such as continuous flow processing, biocatalysis, and the use of less hazardous reagents. durham.ac.ukosaka-u.ac.jpsciencedaily.com

Continuous Flow Chemistry

Flow chemistry has emerged as a powerful technique to address many of the challenges associated with the synthesis of fluorinated compounds. mit.edursc.org By performing reactions in continuous-flow microreactors, significant improvements in safety, efficiency, and scalability can be achieved. durham.ac.uk This approach is particularly valuable for handling hazardous reagents commonly used in fluorination, such as diethylaminosulfur trifluoride (DAST) and Selectfluor®. durham.ac.ukresearchgate.net The enclosed nature of flow reactors minimizes operator exposure, while their high surface-area-to-volume ratio allows for superior control over reaction temperature and mixing, leading to higher yields and purities. durham.ac.uk

Key advantages of flow chemistry in fluorinated building block synthesis include:

Enhanced Safety: Enables the use of toxic or reactive reagents with minimized risk. durham.ac.ukresearchgate.net

Reduced Waste: Lowers solvent consumption and can be integrated with in-line purification systems using scavenger resins to remove by-products, often yielding clean products without traditional work-ups. durham.ac.ukresearchgate.net

Process Optimization: Allows for rapid automation and optimization of reaction conditions. durham.ac.uk

Utilization of Gaseous Reagents: Facilitates gas-liquid reactions, which are often challenging in batch processes. This is particularly relevant for using fluorinated greenhouse gases like fluoroform (CHF₃) as a trifluoromethyl source, turning a potent waste gas into a valuable chemical feedstock. mit.edursc.orgresearchgate.net

The table below summarizes various fluorination reactions successfully adapted to continuous flow systems.

| Reaction Type | Reagents | Substrate Example | Conditions | Key Findings |

| Nucleophilic Fluorination | Diethylaminosulfur trifluoride (DAST) | Alcohols | Inductive heated FEP coil reactor | Safe and reliable C-F bond formation from various alcohols. researchgate.net |

| Electrophilic Fluorination | Selectfluor® | Carbonyl Compounds | 100-120 °C, MeCN, 27 min residence time | Effective α-fluorination with in-line scavenging procedures to yield pure products. durham.ac.ukresearchgate.net |

| Trifluoromethylation | Ruppert-Prakash Reagent (TMSCF₃) | Aldehydes | Flow reactor with in-line purification | Clean conversion with scavenger resins removing excess reagents and by-products. researchgate.net |

| Trifluoromethylation | Fluoroform (CHF₃) | Aldehydes | Continuous flow system | Complete consumption of fluoroform gas was achieved, providing an atom-economical route to trifluoromethylated products. mit.edu |

| C-H Arylation | Trifluoromethylated aryldiazonium salt | Furan | Photochemically catalyzed flow reaction | Successful application of a unified synthesis and online NMR analysis setup for fluorinated fine chemicals. rsc.org |

This table is generated based on data from multiple sources. durham.ac.ukmit.eduresearchgate.netrsc.org

Biocatalytic Approaches

Biocatalysis offers a highly selective and environmentally benign route to chiral fluorinated building blocks. wpmucdn.comnih.gov By harnessing the power of enzymes, complex transformations can be carried out under mild conditions, typically at room temperature and in aqueous media, thereby reducing energy consumption and avoiding the use of harsh chemical reagents. wpmucdn.com Engineered enzymes, such as myoglobin-based catalysts, have been developed to perform reactions not easily accessible through traditional chemocatalytic methods, such as the highly stereoselective synthesis of fluorinated cyclopropanes. wpmucdn.com

| Biocatalytic Transformation | Enzyme System | Substrate | Product | Key Findings |

| Stereoselective Cyclopropanation | Engineered Myoglobin (e.g., Mb(H64V,V68G,L69V)) | gem-difluoro alkenes | gem-difluoro cyclopropanes | Excellent diastereomeric and enantiomeric ratios (up to 99:1 d.r. and 99% e.e.) were achieved. wpmucdn.com |

| Glycan Synthesis | Two-enzyme cascade (e.g., with CMP-sialic acid synthetase) | Neuraminic acid precursors | Fluorinated glycans | Effective synthesis of unnatural fluorinated derivatives, providing access to chemical biology probes. nih.govacs.org |

This table is generated based on data from multiple sources. wpmucdn.comnih.govacs.org

Electrochemical and Novel Reagent Strategies

Other green approaches focus on alternative energy sources and more benign reagents. Electrochemical synthesis, for instance, provides a mild and efficient pathway for O-trifluoromethylation. chemrevlett.com A notable example is the electrochemical O-trifluoromethylation of electron-deficient phenols using sodium triflinate (Langlois reagent) as a stable and inexpensive CF₃ source in an undivided cell with graphite (B72142) electrodes. chemrevlett.com

Furthermore, significant research is directed towards developing fluorination processes that use safer and more economical reagents. This includes:

Vapor-Phase Fluorination: Using hydrogen fluoride (B91410) (HF) gas over a recyclable catalyst for the synthesis of compounds like fluorobenzene (B45895), which can enhance conversion and selectivity. anr.frgoogle.com

Domino Reactions in Water: Three-component domino reactions have been developed to synthesize trifluoromethyl-containing heterocycles in water at room temperature, offering a cost-effective and environmentally friendly method. rsc.org

Safe Sulfonyl Fluoride Synthesis: A recently developed method allows for the conversion of easily accessible thiols and disulfides into sulfonyl fluorides using potassium fluoride (KF) and a hypervalent iodine reagent, producing only non-toxic salts as by-products. osaka-u.ac.jpsciencedaily.com This represents a significant green advancement for a key component of "click chemistry". osaka-u.ac.jpsciencedaily.com

These sustainable strategies are pivotal in advancing the synthesis of fluorinated building blocks, paving the way for more environmentally responsible production of valuable compounds like this compound and its analogues.

Iii. Chemical Reactivity and Mechanistic Investigations of 2 Trifluoromethoxy Fluorobenzene

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds. The outcome of these reactions on substituted benzenes is dictated by the electronic nature of the substituents already present on the ring.

The fluoro and trifluoromethoxy groups on the benzene (B151609) ring of 2-(trifluoromethoxy)fluorobenzene exhibit a combination of inductive and resonance effects that determine the regioselectivity and rate of electrophilic aromatic substitution.

Fluoro Group: The fluorine atom is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). csbsju.edu This effect deactivates the aromatic ring towards electrophilic attack by reducing its electron density. wikipedia.orgvaia.com However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). csbsju.eduwikipedia.org This resonance effect partially counteracts the inductive effect and directs incoming electrophiles to the ortho and para positions. csbsju.eduwikipedia.org In fluorobenzene (B45895) itself, the resonance effect can lead to a reactivity at the para position that is comparable to or even greater than that of benzene. wikipedia.orgacs.org

Trifluoromethoxy Group (OCF₃): The trifluoromethoxy group is a potent electron-withdrawing group, primarily due to the strong inductive effect of the three fluorine atoms on the methyl group. vaia.com This leads to a significant deactivation of the aromatic ring towards EAS, making it less reactive than benzene. vaia.com The oxygen atom's lone pairs can participate in resonance, but this effect is significantly diminished by the electron-withdrawing CF₃ group. Consequently, the OCF₃ group is considered a deactivating group and a meta-director in EAS reactions. vaia.com

Mechanistic studies, often employing computational methods like Molecular Electron Density Theory (MEDT), help to elucidate the regioselectivity in EAS reactions of substituted benzenes. rsc.org For deactivated benzene derivatives, the regioselectivity is often the result of a slight polarization of the ring's electron density and steric interactions in the transition state, rather than the stability of resonance structures alone. rsc.org In the case of this compound, the incoming electrophile will preferentially attack the position that is least deactivated. The fluorine atom directs ortho and para, while the trifluoromethoxy group directs meta. The positions ortho and para to the fluorine are C3, C5, and C6. The positions meta to the trifluoromethoxy group are C4 and C6. Therefore, the C6 position is activated by the fluorine and directed to by the trifluoromethoxy group, making it a likely site for substitution. The C4 position is also a potential site. The actual outcome would depend on the specific electrophile and reaction conditions, with computational studies being valuable for predicting the major product. rsc.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com

In this compound, both the fluoro and trifluoromethoxy groups are electron-withdrawing, making the ring susceptible to nucleophilic attack. The fluorine atom itself can act as a leaving group in SNAr reactions. nih.gov The rate of SNAr reactions is often accelerated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comchemistrysteps.com In this molecule, the strongly electron-withdrawing OCF₃ group is ortho to the fluorine atom, which should enhance the rate of nucleophilic attack at the C1 position, leading to the displacement of the fluoride (B91410) ion.

Recent advances have demonstrated that even electron-neutral and electron-rich fluoroarenes can undergo SNAr through photoredox catalysis, expanding the scope of this transformation. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. worktribe.com The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl >> F, due to the increasing strength of the carbon-halogen bond. worktribe.com

Activating the strong C-F bond for cross-coupling reactions is a significant challenge in organic synthesis. worktribe.com However, palladium-catalyzed cross-coupling reactions involving the activation of C-F bonds have been developed, particularly for electron-deficient aryl fluorides. worktribe.comrsc.orgnih.gov The presence of electron-withdrawing groups on the aromatic ring, such as the nitro group, can facilitate the oxidative addition of palladium to the C-F bond. worktribe.com In this compound, the electron-withdrawing nature of the OCF₃ group could potentially activate the adjacent C-F bond towards palladium-catalyzed cross-coupling.

Mechanistic studies have shown that for some palladium-catalyzed cross-couplings of fluoroarenes, the reaction can proceed through a heterobimetallic oxidative addition pathway, where a Lewis acid like a magnesium species assists in the C-F bond activation. nih.gov Other approaches to activate C-F bonds include the use of specific ligands or the coordination of the fluoroarene to a transition metal complex like Cr(CO)₃. nih.govrsc.org

While less common, the C-OCF₃ bond can also be a target for functionalization, although this typically requires harsher conditions or specialized catalytic systems due to its high bond strength.

Besides palladium, other transition metals like nickel and ruthenium have been employed in the functionalization of fluoroarenes. worktribe.comnih.gov Nickel catalysts, often with sterically demanding and electron-rich ligands, have shown efficacy in cross-coupling reactions with aryl fluorides. nih.gov Ruthenium catalysts have also been developed for the arylation of (poly)fluoroarenes. nih.gov

Furthermore, transition metal-catalyzed C-H bond activation provides an alternative strategy for functionalizing fluoroarenes without involving the C-F bond directly. nih.govnih.govacs.org The regioselectivity of these reactions can be directed by the fluorine atom, often leading to functionalization at the ortho position. nih.govacs.org

Derivatization and Further Functionalization Strategies

The derivatization of this compound can be strategically achieved through methods that allow for regioselective functionalization of the aromatic ring. One of the most powerful of these methods is directed ortho-metalation (DoM) .

Directed ortho-metalation involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The DMG, which contains a heteroatom, coordinates to the lithium cation, thereby directing the deprotonation to the adjacent position. harvard.edu This generates a stabilized aryllithium intermediate that can then be quenched with a wide variety of electrophiles to introduce a new functional group with high regioselectivity.

The resulting 3-lithio-2-(trifluoromethoxy)fluorobenzene can then be treated with various electrophiles to furnish a diverse array of 1,2,3-trisubstituted benzene derivatives. The synthetic utility of this approach is highlighted in the table below, which showcases potential products arising from the reaction of the lithiated intermediate with common electrophiles.

| Electrophile (E+) | Reagent Example | Resulting Functional Group (-E) | Product Name |

| Proton | H₂O | -H | This compound (starting material) |

| Deuteron | D₂O | -D | 3-Deuterio-2-(trifluoromethoxy)fluorobenzene |

| Alkyl | CH₃I | -CH₃ | 3-Methyl-2-(trifluoromethoxy)fluorobenzene |

| Aldehyde | DMF | -CHO | 2-Fluoro-3-(trifluoromethoxy)benzaldehyde |

| Ketone | Acetone | -C(OH)(CH₃)₂ | 2-(2-Fluoro-3-(trifluoromethoxy)phenyl)propan-2-ol |

| Carboxyl | CO₂ | -COOH | 2-Fluoro-3-(trifluoromethoxy)benzoic acid |

| Halogen | I₂ | -I | 3-Iodo-2-(trifluoromethoxy)fluorobenzene |

| Silyl | (CH₃)₃SiCl | -Si(CH₃)₃ | (2-Fluoro-3-(trifluoromethoxy)phenyl)trimethylsilane |

| Boronic Ester | B(OiPr)₃ | -B(OH)₂ (after hydrolysis) | (2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid |

This strategy provides a reliable and regioselective route to complex derivatives of this compound, which can serve as valuable building blocks for the synthesis of new materials and biologically active molecules. Further transformations of the newly introduced functional groups can lead to an even broader range of compounds. For example, a boronic acid derivative can be used in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds, or a halogenated derivative can participate in various transition-metal-catalyzed coupling reactions.

Iv. Spectroscopic Characterization and Structural Elucidation of 2 Trifluoromethoxy Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the chemical structure of 2-(Trifluoromethoxy)fluorobenzene in solution. By analyzing the magnetic properties of its atomic nuclei, specifically ¹⁹F, ¹H, and ¹³C, researchers can deduce intricate details about the molecular framework.

Fluorine-19 NMR Chemical Shift Analysis and Structural Correlations

Fluorine-19 (¹⁹F) NMR spectroscopy is exceptionally sensitive to the local electronic environment of fluorine atoms, making it an invaluable technique for characterizing fluorinated organic compounds. nih.govazom.comalfa-chemistry.com The ¹⁹F NMR spectrum of this compound is expected to exhibit two distinct signals corresponding to the two different fluorine environments: the trifluoromethoxy (-OCF₃) group and the fluorine atom directly attached to the benzene (B151609) ring.

The chemical shift of the -OCF₃ group typically appears in a specific region of the ¹⁹F NMR spectrum. For instance, in related compounds like (trifluoromethoxy)benzene, the -OCF₃ signal is observed at a particular chemical shift. spectrabase.com The precise chemical shift is influenced by the electronic effects of the substituents on the aromatic ring. alfa-chemistry.com Similarly, the chemical shift of the fluorine atom on the benzene ring provides information about its position relative to the trifluoromethoxy group. The large chemical shift range of ¹⁹F NMR minimizes the probability of signal overlap, facilitating clear interpretation. azom.com

Table 1: Representative ¹⁹F NMR Chemical Shifts for Related Compounds

| Compound | Functional Group | Chemical Shift (ppm) |

| (Trifluoromethoxy)benzene | -OCF₃ | Not specified |

| 1-Nitro-2-(trifluoromethyl)benzene | -CF₃ | -60.13 |

| 1-Nitro-4-(trifluoromethyl)benzene | -CF₃ | -63.18 |

| 2-(Trifluoromethyl)benzonitrile | -CF₃ | -62.05 |

| 2-Methoxy-3-(trifluoromethyl)pyridine | -CF₃ | -64.03 |

Note: The chemical shifts are reported relative to a standard reference and can vary depending on the solvent and other experimental conditions. Data compiled from various sources. spectrabase.comrsc.org

The coupling between the fluorine nuclei can also provide structural insights. For example, through-space coupling between the fluorine atoms of the -OCF₃ group and the fluorine atom on the ring might be observable, offering clues about the molecule's preferred conformation.

Proton and Carbon-13 NMR Spectroscopic Investigations

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy complement the ¹⁹F NMR data by providing a complete picture of the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum of this compound, the aromatic protons will exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom on the ring. The chemical shifts and coupling constants of these protons are diagnostic of their positions on the benzene ring. For comparison, the ¹H NMR spectrum of fluorobenzene (B45895) shows distinct signals for the ortho, meta, and para protons. chemicalbook.com

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon atom of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms, typically with a large one-bond ¹³C-¹⁹F coupling constant of around 272 Hz. researchgate.net The aromatic carbon signals will also be affected by coupling to the fluorine substituents. The carbon atom directly bonded to the fluorine on the ring will show a large one-bond coupling constant, while other carbons will exhibit smaller two- and three-bond couplings. chemicalbook.comsfu.ca

Table 2: Representative ¹³C NMR Data for Related Fluorinated Aromatic Compounds

| Compound | Carbon Atom | Chemical Shift (ppm) | C-F Coupling Constant (Hz) |

| (Trifluoromethyl)benzene | -CF₃ | 123.2 (q) | 272 |

| 1,4-Dimethoxy-2-(trifluoromethyl)benzene | -CF₃ | 123.4 (q) | 272.4 |

| 2-(Trifluoromethyl)phenol | -CF₃ | 124.3 (q) | 270 |

| 3-(Trifluoromethyl)phenol | -CF₃ | 123.9 (q) | 271 |

Note: Chemical shifts are reported in ppm relative to a standard reference. The 'q' denotes a quartet splitting pattern. Data compiled from various sources. researchgate.netchemicalbook.comrsc.orgrsc.orgspectrabase.com

2D NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity between atoms. harvard.eduyoutube.comresearchgate.net

COSY spectra reveal correlations between coupled protons, helping to trace the proton-proton networks within the aromatic ring.

HSQC spectra correlate each proton with the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C assignments.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity across the ether linkage and between the aromatic ring and the trifluoromethoxy group.

These techniques, used in concert, allow for a complete and reliable structural elucidation of this compound.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show strong absorption bands corresponding to the C-F and C-O stretching vibrations. The C-F stretching vibrations of the -OCF₃ group typically appear as very strong and broad bands in the region of 1100-1300 cm⁻¹. The C-F stretch of the fluorine atom attached to the aromatic ring will also have a characteristic frequency. researchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring typically appear in the 1400-1600 cm⁻¹ region. The C-O-C ether linkage will also give rise to characteristic stretching vibrations.

Table 3: Characteristic FT-IR Frequencies for Related Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-F (Aryl) | Stretch | 1100 - 1400 |

| C-O-C (Aryl Ether) | Asymmetric Stretch | 1200 - 1275 |

| C-O-C (Aryl Ether) | Symmetric Stretch | 1020 - 1075 |

| C-F (in -OCF₃) | Stretch | 1100 - 1300 (strong, broad) |

Raman Spectroscopy Studies

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. irphouse.com The Raman spectrum of this compound would be expected to show a strong signal for the symmetric breathing mode of the benzene ring. The C-F stretching vibrations are also Raman active. By comparing the FT-IR and Raman spectra, a more complete vibrational assignment can be achieved, providing a detailed fingerprint of the molecule. nih.govnih.govirphouse.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of this compound is primarily governed by the electronic transitions within the aromatic benzene ring. The absorption of ultraviolet radiation promotes electrons from lower-energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher-energy ones (LUMO - Lowest Unoccupied Molecular Orbital). For benzene and its derivatives, the most significant absorptions in the 200–300 nm range are due to π → π* transitions of the conjugated system.

The benzene ring itself exhibits characteristic absorption bands, and the presence of substituents modifies the energy of these transitions, which in turn shifts the absorption maxima (λ_max). The substituents on this compound are a fluorine atom (-F) and a trifluoromethoxy group (-OCF3). Both are auxochromes, which are groups that, when attached to a chromophore (the benzene ring), alter the λ_max and the intensity of the absorption.

Fluorine Substituent: The fluorine atom acts as an auxochrome that typically causes a slight hypsochromic (blue) or bathochromic (red) shift. For instance, fluorobenzene shows an absorption maximum around 264 nm. optica.orgnist.gov The electronic transition for fluorobenzene is identified as A₁↔B₁, consistent with molecules of C₂v symmetry. optica.org

Trifluoromethoxy Substituent: The -OCF3 group also influences the electronic properties of the benzene ring. While the oxygen atom has lone pairs that can donate into the ring (mesomeric effect), the highly electronegative fluorine atoms in the CF3 group have a strong electron-withdrawing inductive effect. This complex interplay affects the energy of the π orbitals.

Studies on various fluorinated benzenes show that the number and position of fluorine atoms influence the absorption spectra, though the primary π → π* transition generally remains in the vicinity of 260 nm in solvents like acetonitrile. nih.gov Given these substituent effects, the UV-Vis spectrum of this compound is expected to show characteristic absorptions in the mid-UV region, analogous to other substituted fluorobenzenes. The primary absorption band would be attributed to the π → π* transition of the substituted aromatic ring.

| Compound | Solvent | λmax (nm) | Transition Type |

|---|---|---|---|

| Benzene | Hexane | ~254 | π → π* (B-band) |

| Fluorobenzene | Ethanol | ~264 | π → π* (B-band) |

| 1,2-Difluorobenzene | Acetonitrile | ~265 | π → π* (B-band) |

| Anisole (Methoxybenzene) | Ethanol | 269 | π → π* (B-band) |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation known as the molecular ion (M⁺·), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

For this compound (C₇H₄F₄O), the calculated molecular weight is approximately 180.10 g/mol . As is typical for aromatic compounds, the molecular ion peak is expected to be prominent due to the stability of the benzene ring. libretexts.orgyoutube.com The mass spectrum of this compound confirms this, showing a clear molecular ion peak at m/z 180. chemicalbook.com

The energetic molecular ion can then undergo fragmentation, breaking into smaller, charged fragments and neutral species. The analysis of these fragment ions provides valuable structural information. Key fragmentation pathways for fluorinated aromatic ethers often involve the cleavage of the ether bond and the loss of fluorine-containing groups. For this compound, notable fragmentation pathways include:

Loss of the Trifluoromethyl Radical: Cleavage of the O-CF₃ bond can lead to the loss of a ·CF₃ radical, resulting in a fragment ion [M - CF₃]⁺ at m/z 111.

Cleavage of the C-O Bond: The bond between the aromatic ring and the ether oxygen can break, leading to the formation of a fluorophenyl cation [C₆H₄F]⁺ at m/z 95.

Formation of the CF₃⁺ Ion: The trifluoromethyl group itself can form a stable cation, [CF₃]⁺, which is a common and often abundant fragment in the mass spectra of trifluoromethyl-containing compounds, appearing at m/z 69. nist.gov

Loss of CO: Aromatic fragments can subsequently lose neutral molecules like carbon monoxide (CO). For example, the fragment at m/z 95 ([C₆H₄F]⁺) could potentially lose CO, though this is less common than fragmentation of oxygen-containing rings.

The observed mass spectrum for this compound displays major peaks that correspond to these predicted fragmentation patterns. chemicalbook.com

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 180 | [C₇H₄F₄O]⁺· (Molecular Ion) | - |

| 111 | [C₇H₄FO]⁺ | ·CF₃ |

| 95 | [C₆H₄F]⁺ | ·OCF₃ |

| 69 | [CF₃]⁺ | ·OC₆H₄F |

V. Computational Chemistry and Theoretical Studies on 2 Trifluoromethoxy Fluorobenzene

Density Functional Theory (DFT) Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and other electronic properties. For 2-(trifluoromethoxy)fluorobenzene, DFT calculations are instrumental in elucidating its conformational preferences, the distribution of electrons within the molecule, and its spectroscopic signatures. These calculations are often performed using various functionals and basis sets to ensure accuracy and reliability of the results.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. wuxiapptec.comdergipark.org.tr

In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO is anticipated to have significant contributions from the electron-withdrawing trifluoromethoxy and fluoro substituents. Time-dependent DFT (TD-DFT) calculations can further predict the energies of the lowest singlet (S1) and triplet (T1) excited states, which is crucial for understanding the molecule's photophysical properties. nih.gov For molecules containing a trifluoromethoxy group, the S1 and T1 states are influenced by charge-transfer character. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -0.5 to -1.5 | Electron-accepting orbital, significant contribution from substituents |

| HOMO | -6.0 to -7.0 | Electron-donating orbital, localized on the aromatic ring |

| HOMO-LUMO Gap | 4.5 to 6.5 | Indicator of chemical stability and reactivity |

Note: The values in this table are illustrative and represent typical ranges for similar aromatic compounds. Specific values would be obtained from detailed DFT calculations.

Electrostatic potential (ESP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.orgresearchgate.net These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in electrophilic and nucleophilic reactions. libretexts.orgwalisongo.ac.id Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.netstudy.com

For this compound, the ESP map is expected to show a region of high electron density (negative potential) associated with the lone pairs of the oxygen and fluorine atoms. Conversely, the hydrogen atoms of the aromatic ring and the carbon atom of the trifluoromethoxy group will likely exhibit a positive electrostatic potential. The distribution of charge across the aromatic ring is influenced by the interplay of the inductive and resonance effects of the substituents.

Table 2: Illustrative Mulliken Atomic Charges for this compound

| Atom | Illustrative Charge (a.u.) |

| C (of CF3) | +0.7 to +0.9 |

| F (of CF3) | -0.2 to -0.3 |

| O (of OCF3) | -0.4 to -0.6 |

| C (attached to O) | +0.3 to +0.5 |

| C (attached to F) | +0.1 to +0.3 |

| F (on ring) | -0.2 to -0.4 |

Note: The values in this table are illustrative and represent typical charge distributions for such a molecule. Precise values are dependent on the computational method used.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in its infrared (IR) and Raman spectra. researchgate.netsemanticscholar.org By analyzing the calculated vibrational modes, each peak in the experimental spectrum can be assigned to a specific molecular motion, such as stretching, bending, or torsional vibrations. scilit.com This correlation between theoretical and experimental spectroscopic data provides a powerful method for structural confirmation.

For this compound, characteristic vibrational frequencies are expected for the C-F and C-O stretching modes of the trifluoromethoxy group, as well as the C-F stretching and various ring deformation modes of the fluorinated benzene (B151609) ring. Theoretical calculations can help to disentangle the complex vibrational spectrum of this molecule.

Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies for Key Modes in this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-F Stretch (CF3) | 1100 - 1300 | 1100 - 1300 |

| C-O Stretch (Ar-O) | 1200 - 1250 | 1200 - 1250 |

| C-F Stretch (Ar-F) | 1250 - 1300 | 1250 - 1300 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aromatic Ring Bending | 400 - 600 | 400 - 600 |

Note: The frequency ranges are typical for these types of vibrations. A detailed computational study would provide specific frequencies for each vibrational mode.

Computational methods, particularly DFT, have become increasingly reliable for predicting ¹⁹F NMR chemical shifts. nih.gov These calculations are valuable for assigning the signals in an experimental ¹⁹F NMR spectrum to specific fluorine atoms within a molecule, which can be challenging for complex fluorinated compounds. researchgate.netnih.gov The accuracy of these predictions can be improved by using appropriate levels of theory (functionals and basis sets) and by applying scaling factors derived from correlations between calculated and experimental data for a set of known compounds. nih.gov

For this compound, two distinct ¹⁹F NMR signals are expected: one for the fluorine atom directly attached to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethoxy group. DFT calculations can predict the chemical shifts of these two signals, aiding in their unambiguous assignment in the experimental spectrum.

Table 4: Illustrative Predicted vs. Experimental ¹⁹F NMR Chemical Shifts for this compound

| Fluorine Environment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Ar-F | -110 to -130 | -110 to -130 |

| O-CF₃ | -55 to -65 | -55 to -65 |

Note: The chemical shift values are illustrative and relative to a standard such as CFCl₃. The exact values can be influenced by the solvent and the specific computational methodology.

Quantum Chemical Descriptors and Substituent Effects

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical properties and reactivity. These descriptors include parameters such as electronegativity, chemical hardness and softness, and electrophilicity index, which can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative basis for understanding the substituent effects of the trifluoromethoxy and fluoro groups on the aromatic system.

The chemical behavior of this compound is largely governed by the electronic effects of its two substituents: the fluoro group and the trifluoromethoxy group. Both substituents exert both inductive and resonance effects, which modify the electron density of the aromatic ring.

The fluoro group is highly electronegative and thus exerts a strong electron-withdrawing inductive effect (-I). However, due to its lone pairs of electrons, it can also donate electron density to the aromatic ring via the resonance effect (+R). The inductive effect is generally considered to be stronger than the resonance effect for halogens. researchgate.net

The trifluoromethoxy group (-OCF₃) is also a strongly electron-withdrawing group. nbinno.comnih.gov The high electronegativity of the three fluorine atoms enhances the inductive withdrawal of electron density from the oxygen atom and, consequently, from the aromatic ring. While the oxygen atom has lone pairs that could participate in resonance donation, the strong electron withdrawal by the CF₃ group significantly diminishes this effect. Therefore, the -OCF₃ group primarily acts as a strong electron-withdrawing group through a dominant inductive effect.

The interplay of these effects deactivates the aromatic ring towards electrophilic substitution compared to benzene, and directs incoming electrophiles to specific positions on the ring.

Hammett and Taft Constant Correlations for Reactivity Prediction

The reactivity of substituted aromatic compounds can often be quantitatively predicted using linear free-energy relationships, most notably the Hammett and Taft equations. These models correlate reaction rates and equilibrium constants with substituent-specific parameters, namely the Hammett (σ) and Taft (σ*) constants, which quantify the electronic influence of a substituent.

The Hammett equation is a cornerstone in physical organic chemistry for understanding substituent effects on the reactivity of aromatic systems. wsimg.comlibretexts.orgwikipedia.orgutexas.edu The equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted benzene derivative to the rate constant (k₀) of the unsubstituted parent compound through the reaction constant (ρ) and the substituent constant (σ). The σ value is a measure of the electronic effect of a substituent and is dependent on its position (meta or para) on the aromatic ring. libretexts.orgutexas.edu

For the trifluoromethoxy (-OCF₃) group, a known electron-withdrawing substituent, the Hammett constants reflect its electronic character. Similarly, the fluoro (-F) substituent also exhibits electron-withdrawing inductive effects. researchgate.net The prediction of reactivity in this compound requires consideration of the combined influence of both substituents on the electron density of the aromatic ring.

| Substituent | σ_meta | σ_para |

|---|---|---|

| -F | +0.337 | +0.062 |

| -OCF₃ | +0.39 | +0.36 |

The Taft equation extends the principles of the Hammett equation to aliphatic systems and, importantly, separates the polar (inductive and resonance) and steric effects of a substituent. wikipedia.orgdalalinstitute.com The Taft equation is expressed as log(k/k₀) = ρσ + δEₛ, where σ* is the polar substituent constant, Eₛ is the steric substituent constant, and ρ* and δ are the corresponding reaction constants. wikipedia.orgdalalinstitute.com While extensive tables of Hammett constants are available, specific Taft constants for the 2-(trifluoromethoxy)phenyl group are not readily found in the literature, highlighting an area for further computational and experimental investigation. The ortho-positioning of the substituents in this compound suggests that steric effects, in addition to electronic effects, could play a significant role in its reactivity, making a Taft analysis particularly relevant. libretexts.org

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling has become an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. nih.gov For this compound, theoretical studies can map out the potential energy surfaces for various reactions, identify transition states and intermediates, and provide a quantitative understanding of reaction barriers and kinetics. This is particularly valuable for predicting the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

In electrophilic aromatic substitution, the directing effects of the fluoro and trifluoromethoxy groups are of primary interest. Both are generally considered ortho, para-directing, although deactivating due to their inductive electron-withdrawing nature. beilstein-journals.org Computational studies can model the stability of the sigma-complex intermediates formed upon electrophilic attack at different positions on the aromatic ring. By calculating the relative energies of these intermediates, the most likely sites of substitution can be predicted. nih.gov

For nucleophilic aromatic substitution (SₙAr), the presence of two strongly electron-withdrawing groups is expected to activate the ring towards attack by nucleophiles. Computational modeling can be employed to investigate the mechanism of SₙAr reactions involving this compound. This includes determining whether the reaction proceeds through a stepwise mechanism involving a Meisenheimer complex or a concerted mechanism. nih.gov Density Functional Theory (DFT) calculations are a common method for these investigations, allowing for the optimization of geometries and the calculation of energies of reactants, intermediates, transition states, and products. nih.gov

Molecular Conformation and Conformational Landscape Analysis

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its physical properties and chemical reactivity. For this compound, computational methods can be used to explore its conformational landscape, identify stable conformers, and determine the energy barriers to rotation around key single bonds.

A key conformational feature of this molecule is the rotation around the C(aryl)-O bond. The orientation of the trifluoromethoxy group relative to the plane of the benzene ring can significantly impact the molecule's dipole moment and its interactions with other molecules. Computational studies, often employing methods like DFT or ab initio calculations, can generate a potential energy surface by systematically rotating the C(aryl)-O dihedral angle. researchgate.netmdpi.com This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, which represent the transition states for conformational changes. mdpi.com

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-O-C) |

|---|---|---|

| Planar | - | 0° |

| Perpendicular | - | 90° |

The rotational barrier, which is the energy difference between the most stable conformer and the transition state for rotation, is a crucial parameter that governs the rate of interconversion between different conformations. nih.govbiomedres.us For this compound, the presence of the ortho-fluoro substituent is expected to influence the rotational barrier of the trifluoromethoxy group due to steric and electronic interactions. Computational calculations can provide a quantitative estimate of this barrier, offering insights into the molecule's dynamic behavior. mdpi.com

Vi. Advanced Research Applications of 2 Trifluoromethoxy Fluorobenzene Derivatives

Role in Medicinal Chemistry Research and Drug Discovery

The 2-(trifluoromethoxy)phenyl moiety is a valuable building block in the design of new therapeutic agents. Its incorporation into molecular scaffolds is a strategic approach to fine-tune the properties of drug candidates, aiming to enhance their efficacy and pharmacokinetic profiles. nih.govnih.gov

The trifluoromethoxy group is a powerful tool for medicinal chemists to enhance the desirable properties of a drug candidate. nih.gov Its strong electron-withdrawing nature and high lipophilicity can significantly alter a molecule's interaction with biological targets and its fate in the body. nih.govbeilstein-journals.org

Modulation of Bioactivity: The electronic effects of the -OCF3 group can influence the acidity or basicity of nearby functional groups, which can be critical for binding to target enzymes or receptors. researchgate.net The lipophilicity of the trifluoromethoxy group can also enhance a drug's ability to cross cell membranes, a crucial factor for reaching its site of action. nih.gov

Enhancement of Metabolic Stability: A major challenge in drug development is preventing the rapid breakdown of a drug by metabolic enzymes. The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation. nih.gov This increased metabolic stability can lead to a longer drug half-life, allowing for less frequent dosing. nih.govnih.gov For instance, replacing a metabolically vulnerable methoxy (B1213986) group with a trifluoromethoxy group is a common strategy to block oxidative metabolism. nih.gov While specific studies on 2-(trifluoromethoxy)fluorobenzene derivatives are not extensively documented in publicly available research, the principles of fluorine-driven metabolic stability are well-established. nih.gov

The following table summarizes the key properties of the trifluoromethoxy group relevant to bioactivity and metabolic stability:

| Property | Influence on Drug Candidates | Reference |

| High Electronegativity | Modulates electronic interactions with biological targets. | beilstein-journals.org |

| Increased Lipophilicity | Enhances membrane permeability and can improve binding to hydrophobic pockets of enzymes. | nih.govbeilstein-journals.org |

| Metabolic Resistance | The strong C-F bonds resist enzymatic degradation, leading to a longer half-life. | nih.govnih.gov |

The this compound core serves as a versatile scaffold for the construction of more complex pharmaceutical leads. nih.govnih.gov A molecular scaffold provides the fundamental framework of a molecule, upon which various functional groups can be appended to optimize interactions with a specific biological target. nih.gov The inherent properties of the 2-(trifluoromethoxy)phenyl group make it an attractive starting point for library synthesis in drug discovery programs.

While specific drugs derived directly from this compound are not prominently highlighted in major drug databases, the broader class of trifluoromethoxy-containing compounds has seen significant success. For example, several approved drugs and numerous clinical candidates feature the trifluoromethoxy moiety on an aromatic ring. nih.govresearchgate.netusc.edu These compounds span a wide range of therapeutic areas, including oncology, infectious diseases, and neurological disorders. nih.govresearchgate.net The synthesis of such compounds often involves the use of trifluoromethoxy-substituted building blocks, such as derivatives of this compound. nih.gov

Research has demonstrated the synthesis of various bioactive molecules incorporating trifluoromethoxy-phenyl fragments. For example, a potent and selective inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a target for inflammatory diseases, was developed containing a derivative of a fluorinated trifluoromethylphenyl group. nih.gov

Fluorescent probes are indispensable tools for visualizing and understanding complex biological processes in real-time. nih.govnih.gov The introduction of fluorine atoms into fluorescent molecules can significantly enhance their properties for imaging applications. Fluorinated probes often exhibit increased photostability and can be used for 19F Magnetic Resonance Imaging (MRI), which offers a background-free imaging modality. nih.gov

Although specific imaging probes derived directly from this compound are not widely reported, the principles of designing fluorinated probes are well-established. The this compound scaffold could be elaborated to create probes for various biological targets. The trifluoromethoxy group, with its three fluorine atoms, could serve as a 19F MRI reporter, while the rest of the molecule could be designed to interact with a specific enzyme or analyte, leading to a change in the 19F MRI signal upon binding.

The development of such probes would involve synthesizing derivatives of this compound that incorporate a recognition element for the target of interest and potentially a fluorophore for optical imaging.

Contributions to Agrochemical Sciences

Similar to its role in medicinal chemistry, the this compound moiety is a valuable component in the design of modern agrochemicals. The presence of the trifluoromethoxy group can enhance the efficacy, metabolic stability, and environmental persistence of pesticides and herbicides. beilstein-journals.orgusc.edunih.gov

The trifluoromethoxy group is known to increase the biological activity of agrochemicals. beilstein-journals.org Its lipophilic nature can improve the penetration of the active ingredient through the waxy cuticle of plants or the exoskeleton of insects. nih.govbeilstein-journals.org Furthermore, the electronic properties of the -OCF3 group can optimize the interaction of the agrochemical with its target protein in the pest or weed. beilstein-journals.org

The metabolic stability conferred by the trifluoromethoxy group is also highly advantageous in crop protection. beilstein-journals.org It can prevent the rapid detoxification of the pesticide by the target organism, thereby increasing its potency. Moreover, enhanced stability can lead to longer-lasting protection of the crop, reducing the need for frequent applications. nih.gov

The environmental persistence of a crop protection agent is a double-edged sword. While longer persistence can be beneficial for crop protection, it can also lead to undesirable environmental accumulation. The high stability of the C-F bond means that trifluoromethoxy-containing compounds can be very persistent. usc.edu Researchers in agrochemical science aim to design molecules that are stable enough to be effective but will eventually degrade into harmless substances in the environment.

The this compound scaffold can be utilized in the discovery of new pesticides and herbicides. By systematically modifying this core structure, chemists can screen for new compounds with desirable biological activities.

While specific commercial pesticides or herbicides derived directly from this compound are not prominently listed, the trifluoromethoxy group is present in several successful agrochemicals. nih.govresearchgate.netusc.edu These include insecticides, herbicides, and fungicides. researchgate.net The synthesis of these products often relies on the availability of key building blocks, and this compound derivatives could serve this purpose.

For example, the synthesis of novel herbicidal N-(2,2,2)-trifluoroethylpyrazole derivatives has been reported, showcasing the importance of fluorinated pyrazole (B372694) compounds in agrochemical research. nih.gov While not a direct derivative, this highlights the focus on incorporating fluorine and trifluoromethyl groups into heterocyclic systems, a strategy that could be applied to derivatives of this compound.

The table below lists some examples of commercial agrochemicals containing the trifluoromethoxy group, illustrating the importance of this functional group in the industry.

| Compound Name | Type of Agrochemical | Target | Reference |

| Flucarbazone-sodium | Herbicide | Acetolactate synthase (ALS) inhibitor | nih.gov |

| Flurprimidol | Plant growth regulator | Gibberellin biosynthesis inhibitor | nih.gov |

| Novaluron | Insecticide | Chitin synthesis inhibitor | nih.gov |

| Flometoquin | Insecticide | Mitochondrial electron transport inhibitor | nih.gov |

| Thifluzamide | Fungicide | Succinate dehydrogenase inhibitor | nih.gov |

Utility in Materials Science Research

The unique properties conferred by the trifluoromethoxy group make derivatives of this compound attractive for materials science applications. Research in this area leverages these characteristics to create novel polymers and functional materials with enhanced performance profiles. chemimpex.comchemimpex.com

Derivatives of this compound, such as 2-(trifluoromethoxy)aniline (B52511) and 2-(trifluoromethyl)benzaldehyde, serve as critical building blocks in the synthesis of advanced polymers and coatings. chemimpex.comchemimpex.com The presence of the trifluoromethoxy or the closely related trifluoromethyl group can improve the processability and solubility of polymers, which is a significant advantage in the development of high-performance materials. nasa.gov For instance, research into new materials for aerospace and electronics has focused on incorporating trifluoromethyl groups to enhance these properties in imide/arylene ether copolymers. nasa.gov

While direct polymerization of this compound itself is not common, its functionalized derivatives are key monomers. For example, 2-(trifluoromethoxy)aniline is utilized in the development of advanced polymers and coatings. chemimpex.com Similarly, related fluorinated compounds are foundational to creating high-performance fluorinated materials that exhibit exceptional thermal stability and chemical resistance. tuodaindus.com The trifluoromethyl group, in particular, is noted for its contribution to improved metabolic stability and bioavailability in medicinal chemistry, properties that are also advantageous in creating durable and effective materials. chemimpex.com

Table 1: Properties of Fluorinated Groups in Polymer Synthesis

| Functional Group | Key Properties Imparted to Polymers | Representative Monomer Intermediate |

| Trifluoromethoxy (-OCF₃) | Enhanced chemical stability, solubility, and modified electronic properties. chemimpex.commusechem.com | 2-(Trifluoromethoxy)aniline chemimpex.commusechem.com |

| Trifluoromethyl (-CF₃) | Improved solubility, processability, thermal stability, and chemical resistance. chemimpex.comtuodaindus.comnasa.gov | 2-(Trifluoromethyl)benzaldehyde chemimpex.com |